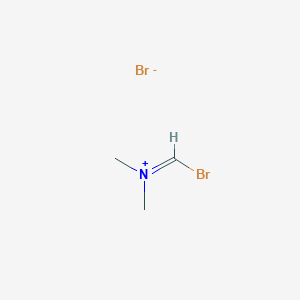

(Bromomethylene)dimethyliminium bromide

描述

Contextualization within Modern Organic Reaction Reagents

In the landscape of modern organic chemistry, reagents that facilitate the efficient formation of carbon-carbon and carbon-heteroatom bonds are of paramount importance. (Bromomethylene)dimethyliminium bromide belongs to the family of halomethyleneiminium salts, which are powerful electrophilic reagents. researchgate.net This class of compounds, often referred to as Vilsmeier reagents, are widely used for a variety of chemical transformations. researchgate.netijpcbs.com

The classical Vilsmeier-Haack reaction, for instance, employs these reagents to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates. ijpcbs.commychemblog.comnrochemistry.com The reagents are typically generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.com this compound is synthesized via the reaction of N,N-dimethylformamide with bromine, typically in a solvent like dichloromethane (B109758) at controlled low temperatures. This makes it a bromine-analogue of the more commonly used chloroiminium Vilsmeier reagents. wikipedia.org The use of such solid bromine carriers has grown in recent decades as an alternative to using hazardous molecular bromine directly. sci-hub.se

Significance as a Vilsmeier-Type Reagent in Chemical Transformations

The significance of this compound lies in its function as a Vilsmeier-type reagent, which acts as a potent electrophile. The positively charged iminium group enhances the electrophilicity of the carbon atom, making it highly reactive towards nucleophiles. This reactivity is the basis for its utility in a range of chemical transformations.

The Vilsmeier-Haack reaction is a cornerstone of its application, providing a reliable method for formylating activated aromatic compounds. ijpcbs.commychemblog.com The reaction proceeds via an electrophilic aromatic substitution where the electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion. nrochemistry.com The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. mychemblog.com

Beyond formylation, Vilsmeier reagents are versatile and can be used for:

Cyclization Reactions: Facilitating the construction of heterocyclic ring systems. researchgate.netijpcbs.com

Halogenation: Acting as a source of electrophilic halogen.

Dehydration and Activation: Activating alcohols and carboxylic acids for subsequent reactions. ijpcbs.com

This compound, as a specific Vilsmeier-type reagent, is particularly noted for its role in halogenation processes and homologation reactions, which involve the extension of carbon chains.

Scope of Academic Inquiry for this compound

Academic and industrial research has explored the application of this compound in several specialized areas of organic synthesis. Its ability to act as both a brominating and a formylating agent makes it a valuable tool for creating complex organic molecules.

Key research applications include:

Synthesis of Cellulose (B213188) Derivatives: The reagent has been used to synthesize derivatives of cellulose, such as 6-phenyl-6-deoxy-2,3-di-O-methylcellulose. These modifications can enhance properties like solubility, which is significant for applications in materials science.

Halogenation of Steroids: It serves as an effective reagent for preparing halogenated steroidal compounds. For example, it has been used in the halogenation of steroidal unsaturated ketones to produce halo-1,3-diene derivatives with improved efficiency over traditional methods.

Homologation Reactions: The compound is utilized in one-carbon homologation, a process that extends a carbon chain by a single carbon atom. A notable example is the conversion of aldehydes into carboxylic acid derivatives, a crucial step in the synthesis of many organic molecules.

These applications highlight the compound's versatility and its role in developing new materials and potential pharmaceutical compounds.

Interactive Table: Research Applications of this compound

| Application Area | Description | Notable Outcome | Source |

|---|---|---|---|

| Organic Synthesis | Synthesis of cellulose derivatives | Enhanced solubility and unique material properties | |

| Halogenation | Preparation of halogenated steroidal compounds | Improved reaction efficiency compared to traditional methods |

| Homologation | Extension of carbon chains (e.g., aldehydes to carboxylic acids) | Key step for synthesizing complex organic molecules | |

Structure

3D Structure of Parent

属性

IUPAC Name |

bromomethylidene(dimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrN.BrH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYNENNFUBWFK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CBr)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452171 | |

| Record name | Bromo-N,N-dimethylmethaniminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24774-61-6 | |

| Record name | Methanaminium, N-(bromomethylene)-N-methyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24774-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo-N,N-dimethylmethaniminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanaminium, N-(bromomethylene)-N-methyl-, bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Bromomethylene Dimethyliminium Bromide

Established Synthetic Pathways for (Bromomethylene)dimethyliminium bromide

The synthesis of this compound can be achieved through several established methods, often involving the in situ generation of this reactive Vilsmeier-Haack type reagent. These pathways utilize different activating agents to react with an N,N-dimethylformamide (DMF) source.

One of the recognized protocols for the preparation of this compound involves the reaction of triphenylphosphine (B44618) (PPh₃) with bromine (Br₂) in N,N-dimethylformamide (DMF). This system generates the Vilsmeier-type reagent in situ, which then serves as an effective brominating agent.

The reaction is believed to proceed through the formation of a triphenylphosphine-bromine adduct, which subsequently reacts with DMF. cas.cn The highly polar nature of DMF facilitates the formation of the electrophilic iminium species. cas.cn This method is particularly noted for its application in the selective bromination of primary hydroxyl groups, such as those found in cyclodextrins, proceeding via an Sₙ2 mechanism. cas.cn The mechanism involves the activation of the hydroxyl group by the Vilsmeier reagent, followed by a nucleophilic attack by the bromide ion. cas.cn

Table 1: Reagents for In Situ Generation via Triphenylphosphine-Bromine System

| Reagent 1 | Reagent 2 | Solvent/Reagent 3 | Generated Species |

| Triphenylphosphine (PPh₃) | Bromine (Br₂) | N,N-Dimethylformamide (DMF) | This compound |

This compound can be generated using a two-step, one-pot procedure starting from more common and less hazardous halogenating agents like oxalyl chloride or thionyl chloride. google.comgoogle.com These reagents are first reacted with N,N-dimethylformamide to generate the corresponding chloro-Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. google.comgoogle.com This intermediate is not isolated but is reacted in situ with a bromide source, such as hydrogen bromide gas, to yield the desired this compound through a halogen exchange. google.comgoogle.com

Table 2: Reagents for In Situ Generation via Halo-Vilsmeier Intermediates

| Step | Reagent 1 | Reagent 2 | Intermediate | Bromide Source | Final Product |

| 1 | Oxalyl Chloride or Thionyl Chloride | N,N-Dimethylformamide (DMF) | (Chloromethylene)dimethyliminium chloride | Not Applicable | (Chloromethylene)dimethyliminium chloride |

| 2 | (Chloromethylene)dimethyliminium chloride | Hydrogen Bromide (gas) | Not Applicable | Hydrogen Bromide (gas) | This compound |

Beyond the aforementioned methods, several other routes for the synthesis of halo-Vilsmeier reagents, including the bromo-variant, have been developed. A classical and direct approach involves the reaction of N,N-dimethylformamide directly with elemental bromine. This reaction is typically performed in an organic solvent like dichloromethane (B109758) and generates this compound as a crystalline solid.

More novel and environmentally conscious methods are also emerging. One such method avoids toxic chlorinating agents like phosgene (B1210022) or thionyl chloride by using phthaloyl dichloride with DMF. While primarily demonstrated for the chloro-analogue, this approach represents a potentially safer strategy for generating halo-Vilsmeier reagents. Another innovative, patented method involves the light-irradiated degradation of a C₁-₄ halogenated hydrocarbon in the presence of an enzyme, with the resulting product being reacted with an amide compound to form the Vilsmeier reagent. google.com

Optimization of Reaction Conditions for this compound Preparation

The successful synthesis and application of this compound are highly dependent on the careful control of reaction conditions. Temperature and the choice of solvent are critical parameters that influence the reagent's formation, stability, and reactivity.

The generation of Vilsmeier reagents is often a highly exothermic process that necessitates stringent temperature control to ensure safety and maximize yield. For the classical synthesis involving direct bromination of DMF, a controlled low temperature, typically between 0°C and 10°C, is crucial to manage the reaction's reactivity and prevent the formation of byproducts. Similarly, the generation of the chloro-Vilsmeier reagent from phosphoryl chloride and DMF is often initiated at 0-5°C before subsequent heating. The stability of the final this compound product also requires low temperatures, with storage recommended at 2-8°C under anhydrous conditions to prevent decomposition.

Table 3: Recommended Temperature Conditions for Synthesis and Storage

| Process | Temperature Range (°C) | Rationale |

| Direct Bromination of DMF | 0 - 10 | To control exothermicity and prevent byproduct formation |

| Storage of Product | 2 - 8 | To ensure stability and prevent decomposition |

The choice of solvent plays a significant role in the formation of this compound. For the direct reaction of elemental bromine with N,N-dimethylformamide, an organic solvent such as dichloromethane is typically employed. In the case of the triphenylphosphine-bromine system, the highly polar nature of N,N-dimethylformamide itself facilitates the formation of the electrophilic iminium species. cas.cn When using oxalyl chloride or thionyl chloride, an appropriate solvent, preferably methylene (B1212753) chloride, is used to form the intermediate chloro-Vilsmeier reagent. google.comgoogle.com The solvent system must be chosen to ensure the solubility of the reactants and intermediates while being inert to the highly reactive Vilsmeier reagent.

Elucidation of Reaction Mechanisms Involving this compound

Electrophilic Reactivity Profile of the Iminium Group

This compound belongs to the class of halomethyleneiminium salts, commonly known as Vilsmeier reagents. The defining characteristic of this reagent is its powerful electrophilicity, which is centered on the carbon atom of the iminium group (C=N⁺).

The high electrophilic character arises from the electronic structure of the dimethyliminium cation, [BrCH=N(CH₃)₂]⁺. The nitrogen atom bears a formal positive charge, which exerts a strong electron-withdrawing inductive effect. This effect significantly deshields the carbon atom double-bonded to it, rendering this carbon highly electron-deficient and thus extremely susceptible to attack by nucleophiles. The resonance stabilization of the iminium ion further contributes to its reactivity profile. This inherent electrophilicity is the foundation for its utility in a wide array of chemical transformations, most notably the Vilsmeier-Haack reaction, where it acts as a formylating agent precursor for electron-rich aromatic and heteroaromatic substrates.

Pathways of Nucleophilic Attack and Subsequent Bond Formation

The primary mechanistic pathway for reactions involving this compound is the nucleophilic addition to the electrophilic carbon of the iminium ion. The specific outcome of the reaction depends on the nature of the nucleophile and the subsequent reaction steps.

Attack by Electron-Rich Aromatic/Heteroaromatic Systems: In the classical Vilsmeier-Haack reaction, the nucleophile is an electron-rich π-system, such as a phenol, aniline, or pyrrole. The π-electrons attack the electrophilic carbon, leading to the formation of a σ-complex intermediate. A subsequent deprotonation step restores aromaticity and yields an aryl iminium intermediate, which is then hydrolyzed during aqueous workup to afford the final formylated product (an aryl aldehyde).

Attack by Alcohols: Alcohols can act as nucleophiles, attacking the iminium carbon. This is a key step in the bromination of alcohols using this reagent. The alcohol's oxygen atom attacks the electrophilic carbon, forming an O-alkylated intermediate. This intermediate is highly activated. The bromide ion (Br⁻), acting as a nucleophile, can then attack the alkyl group in an Sₙ2 fashion, leading to the displacement of the activated hydroxyl group and the formation of an alkyl bromide. This method is particularly effective for the selective bromination of primary alcohols.

Attack by Other Nucleophiles: A wide range of other nucleophiles can react with the iminium salt. For instance, electron-rich alkenes and enols can attack the electrophilic carbon, leading to the formation of new carbon-carbon bonds. Subsequent elimination or hydrolysis steps then yield various products, such as β-bromo-α,β-unsaturated ketones from the reaction with β-diketones. The initial product of the nucleophilic attack is an addition intermediate, which then undergoes further transformation to give the stable final product.

The general mechanism can be summarized as follows:

Step 1: Nucleophilic attack on the electrophilic iminium carbon.

Step 2: Formation of a tetrahedral or addition intermediate.

Step 3: Subsequent elimination, rearrangement, or hydrolysis to yield the final product.

Halogenophilic Reaction Mechanisms in Specific Chemical Contexts

While the predominant reaction pathway involves nucleophilic attack at the electrophilic carbon (a carbophilic attack), an alternative mechanism known as a halogenophilic reaction (Sₙ2X) is theoretically possible in specific contexts. A halogenophilic reaction is a type of nucleophilic substitution where the nucleophile attacks the halogen atom itself, rather than the carbon to which it is attached acs.org.

In the case of this compound, a nucleophile (Nu⁻) could attack the bromine atom attached to the iminium carbon. This would lead to the formation of a brominated nucleophile (Nu-Br) and an ylide anion intermediate.

Proposed Halogenophilic Pathway: Nu⁻ + Br-CH=N⁺(CH₃)₂ → [Nu-Br] + [:CH-N(CH₃)₂]

This pathway is distinct from the more common carbophilic attack:

Carbophilic Pathway (Sₙ2 type): Nu⁻ + Br-CH=N⁺(CH₃)₂ → Nu-CH=N⁺(CH₃)₂ + Br⁻

The viability of a halogenophilic mechanism depends on several factors:

The nature of the nucleophile: Soft, highly polarizable nucleophiles (e.g., thiolates, phosphines) are more likely to engage in halogenophilic attack.

The electrophilicity of the halogen: The positive charge on the adjacent iminium nitrogen enhances the electrophilicity (or "halophilicity") of the bromine atom, making it a more plausible target for nucleophilic attack compared to a bromine atom in a standard alkyl bromide.

Steric hindrance: If the electrophilic carbon is sterically hindered, a nucleophile might preferentially attack the more accessible bromine atom.

While direct, conclusive evidence for halogenophilic reactions being a major pathway for this compound is not extensively documented, it remains a plausible alternative or competing mechanism, particularly with soft nucleophiles or in sterically demanding situations.

Investigations into Regioselectivity and Stereoselectivity of Reagent Action

The reactions of this compound can exhibit significant levels of selectivity, dictated by both the reagent's properties and the substrate's structure.

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. In reactions with polyfunctional substrates, this compound often shows predictable regioselectivity.

Steric Control: A primary factor governing regioselectivity is steric hindrance. The reagent is sterically bulky, and it will preferentially attack the least hindered site. A prominent example is the bromination of polyols, such as carbohydrates. The reagent selectively reacts with the more accessible primary hydroxyl groups over more sterically crowded secondary hydroxyl groups. This selectivity allows for the targeted modification of complex molecules.

Electronic Control: In reactions with aromatic systems, the regioselectivity is governed by the electronic properties of the substrate, following the established principles of electrophilic aromatic substitution. The reaction occurs at the most electron-rich position that is not overly sterically hindered. For example, in substituted benzenes, formylation is favored at the para position if it is available jk-sci.com. Unusual regioselectivity has also been observed in complex systems; for instance, the Vilsmeier reagent has been shown to regioselectively attack the 10-meso position of certain corrole macrocycles, a result not seen with other reaction pathways nih.gov.

The following table provides examples of observed regioselectivity.

| Substrate Type | Reactive Site(s) | Preferred Position of Attack | Controlling Factor |

| Polyols (e.g., Hexopyranoses) | Primary and Secondary -OH | Primary Hydroxyl Group | Steric Hindrance |

| Substituted Arenes | Ortho, Meta, Para positions | Para position (if unblocked) | Electronic Effects & Steric Hindrance |

| Corrole Macrocycle | Meso positions (5, 10, 15) | 10-position | Substrate-Specific Electronic/Steric Factors |

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. While reactions involving achiral substrates and this compound will not induce chirality, the stereochemical outcome can be influenced by existing stereocenters within the substrate molecule.

Diastereoselectivity: In substrates containing chiral centers, the approach of the bulky iminium reagent can be influenced by the existing stereochemistry. The reagent will preferentially attack from the less sterically hindered face of the molecule, leading to the formation of one diastereomer in excess of the other. This is a common phenomenon in reactions of cyclic systems or molecules with complex three-dimensional structures. For example, in the synthesis of vitamin D₃ analogs, the stereochemistry of intermediates formed using Vilsmeier-type reagents was confirmed, indicating that the reactions can proceed with a high degree of stereocontrol.

All stereospecific reactions are inherently stereoselective, but not all stereoselective reactions are stereospecific masterorganicchemistry.com. The stereoselectivity of reactions involving this compound is primarily a substrate-controlled process, where the steric and electronic features of the nucleophile dictate the stereochemical course of the addition.

Applications of Bromomethylene Dimethyliminium Bromide in Advanced Organic Transformations

Homologation Reactions Catalyzed by (Bromomethylene)dimethyliminium bromide

Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) unit, are fundamental in organic synthesis for building molecular complexity. This compound has been identified as a reagent capable of facilitating such transformations.

One-Carbon Homologation of Aldehydes to Carboxylic Acid Derivatives

This compound is known to participate in the one-carbon homologation of aldehydes, leading to the formation of carboxylic acid derivatives. This transformation provides a direct method for converting an aldehyde functional group into a carboxylic acid with an additional carbon atom, a key process in the synthesis of many organic molecules. While detailed research findings on the specific use of this compound for this purpose are not extensively documented in publicly available literature, its reactivity is analogous to that of Vilsmeier reagents, which are known to react with a variety of nucleophiles.

The general transformation can be represented as follows:

R-CHO + [BrCH=N(CH₃)₂]⁺Br⁻ → R-CH₂-COOH (after hydrolysis)

This reaction offers a valuable synthetic route for ascending a homologous series, starting from readily available aldehydes.

Mechanistic Considerations in Carbon Chain Extension Processes

The mechanism for the one-carbon homologation of aldehydes using this compound is believed to proceed through a pathway similar to the Vilsmeier-Haack reaction. nih.govwikipedia.org The electrophilic carbon of the iminium ion is attacked by a suitable nucleophile. In the context of aldehyde homologation, the aldehyde itself can act as the nucleophile after enolization or formation of an enolate.

The proposed mechanism likely involves the following key steps:

Formation of an enol or enolate: The aldehyde substrate, typically in the presence of a non-nucleophilic base or under appropriate reaction conditions, forms an enol or enolate.

Nucleophilic attack: The electron-rich enol or enolate attacks the electrophilic carbon of the this compound.

Intermediate formation: This attack leads to the formation of a β-bromo iminium intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the iminium salt and the bromo group, ultimately yielding the homologous carboxylic acid.

This mechanistic pathway highlights the role of the iminium bromide as an electrophilic one-carbon synthon.

Selective Halogenation Applications of this compound

Beyond its use in carbon-chain extension, this compound is a highly effective reagent for selective bromination, particularly of hydroxyl groups. Its bulky nature and specific reactivity allow for a high degree of regioselectivity in polyol systems.

Bromination of Hydroxyl Groups, with Emphasis on Primary Hydroxyls

This compound demonstrates a pronounced selectivity for the bromination of primary hydroxyl groups over secondary and tertiary ones. researchgate.net This preference is attributed to the lower steric hindrance of primary alcohols, which allows for more facile access by the bulky iminium reagent. The reaction proceeds under relatively mild conditions and offers high yields of the corresponding primary alkyl bromides.

The general reaction is as follows:

R-CH₂OH + [BrCH=N(CH₃)₂]⁺Br⁻ → R-CH₂Br + [HC(O)N(CH₃)₂] + HBr

This selective conversion is particularly valuable in the synthesis of complex molecules where multiple hydroxyl groups are present and protection-deprotection strategies can be cumbersome.

A significant application of this compound is in the selective functionalization of cyclodextrins. researchgate.netresearchgate.net Cyclodextrins are cyclic oligosaccharides with a torus-like structure, possessing primary hydroxyl groups on one rim and secondary hydroxyl groups on the other. The use of this compound allows for the highly regioselective bromination of the primary hydroxyl groups at the C-6 position. researchgate.netresearchgate.net

This high selectivity is crucial for the synthesis of well-defined cyclodextrin (B1172386) derivatives, which are widely used in drug delivery, catalysis, and separation science. The resulting 6-bromo-6-deoxycyclodextrins are versatile intermediates for further functionalization. researchgate.net

Table 1: Regioselective Bromination of β-Cyclodextrin

| Starting Material | Reagent | Product | Position of Bromination | Reference |

| β-Cyclodextrin | This compound | 6-Bromo-6-deoxy-β-cyclodextrin | C-6 (Primary Hydroxyl) | researchgate.netresearchgate.net |

This selective modification allows for the introduction of a wide range of functional groups at the primary face of the cyclodextrin molecule.

The principle of regioselective bromination extends to other polyols beyond cyclodextrins. The steric bulk of the this compound reagent is the key factor governing the regiochemical outcome. In polyols containing a mix of primary and secondary hydroxyl groups, the reagent will preferentially react with the less sterically encumbered primary hydroxyls.

This regiochemical control is a significant advantage over other brominating agents that may show less selectivity and lead to mixtures of products. While specific examples with a wide range of simple polyols are not extensively detailed in readily available literature, the principles observed with complex structures like cyclodextrins are broadly applicable.

Table 2: General Regioselectivity in Polyol Bromination

| Substrate Type | Reagent | Predominant Product | Rationale |

| Polyol with primary and secondary hydroxyls | This compound | Primary bromoalkane | Steric hindrance favors reaction at the less hindered primary position |

This selectivity makes this compound a powerful tool for the targeted modification of complex polyhydroxylated molecules.

Halogenation of Unsaturated Organic Systems

This compound serves as an effective reagent for the halogenation of diverse unsaturated organic compounds. The Vilsmeier-type reagent acts as an electrophile that is attacked by electron-rich systems like alkenes and dienes. youtube.com This reactivity is harnessed to create halogenated molecules, which are valuable intermediates in organic synthesis.

The rigid, polycyclic framework of steroids presents unique challenges and opportunities in synthetic chemistry. The introduction of unsaturation and halogen atoms into the steroidal nucleus can significantly modify the biological activity of the parent compound. This compound has been successfully employed in the halogenation of steroidal ketones to produce halogenated dienes. wikipedia.org

A notable application is the conversion of steroidal 3-keto compounds into their corresponding 3-bromo-3,5-diene derivatives. wikipedia.org This transformation is significant as these halogenated dienes are key precursors for further molecular modifications, including the synthesis of novel steroidal structures for pharmaceutical research. wikipedia.orgchemistrysteps.com The reaction proceeds by the initial attack of the enol or enolate form of the ketone onto the electrophilic Vilsmeier reagent, followed by elimination to generate the conjugated bromo-diene system. wikipedia.org

Table 1: Halogenation of Steroidal Ketones

| Starting Material | Reagent | Product | Application |

| Steroidal 3-one-4-ene | This compound | Steroidal 3-bromo-3,5-diene | Intermediate for steroidal diene synthesis wikipedia.org |

The Vilsmeier-Haack reaction is a powerful method for the formylation and halogenation of electron-rich substrates. youtube.comorganic-chemistry.org While direct examples involving this compound and β-diketones are specific, the underlying mechanism of Vilsmeier reagents provides a clear pathway for this transformation. β-Diketones exist in tautomeric equilibrium with their enol forms, which are electron-rich alkenes bearing a hydroxyl group.

The enol tautomer can act as the nucleophile, attacking the electrophilic carbon of the this compound reagent. chemistrysteps.com This initial addition is followed by the elimination of the dimethylformamide (DMF) moiety and the hydroxyl proton. The likely sequence involves the formation of a stable intermediate which then collapses, upon workup, to yield the final β-bromo-α,β-unsaturated ketone. This method provides a direct route to synthetically useful vinyl halides from readily available dicarbonyl compounds.

Derivatization Strategies Employing this compound

The reactivity of this compound extends to its use in the derivatization of complex molecules, particularly those bearing hydroxyl groups. It facilitates the introduction of a bromine atom, which can then be substituted by other functional groups, making it a key reagent in multi-step synthetic sequences.

Cellulose (B213188), a polymer of glucose, is a challenging substrate for regioselective chemical modification due to the presence of multiple hydroxyl groups with similar reactivity. However, this compound is a key reagent used in the synthesis of specific cellulose derivatives. One such example is its application in preparing 6-phenyl-6-deoxy-2,3-di-O-methylcellulose.

In this synthetic pathway, the reagent is typically used to selectively functionalize the primary hydroxyl group at the C-6 position of the glucose units in the pre-methylated cellulose chain. The resulting 6-bromo derivative is a versatile intermediate. The bromine atom serves as an excellent leaving group, which can be displaced by a phenyl nucleophile (e.g., via a Grignard or organocuprate reagent) to install the phenyl group at the C-6 position, yielding the target compound. This derivatization can enhance properties such as solubility and bioavailability.

The principles applied to cellulose can be extended to the broader functionalization of other carbohydrate scaffolds. Carbohydrates are rich in hydroxyl groups, and their selective modification is a central theme in glycochemistry. This compound provides a method for activating these hydroxyl groups towards nucleophilic substitution.

The reaction typically shows selectivity for the most accessible and reactive primary hydroxyl groups (e.g., the C-6 hydroxyl in hexopyranoses) over the secondary ones. This reaction converts the C-OH bond into a C-Br bond. The resulting bromo-deoxy carbohydrate is a highly valuable intermediate. The bromine can be displaced by a wide range of nucleophiles (azides, cyanides, thiols, etc.), allowing for the introduction of diverse functionalities onto the carbohydrate backbone. This strategy is foundational for creating complex carbohydrate-based molecules for biological and materials science applications.

Table 2: Functionalization of Carbohydrate Hydroxyl Groups

| Substrate | Reagent | Key Intermediate | Subsequent Reaction |

| Cellulose derivative | This compound | 6-Bromo-6-deoxycellulose derivative | Nucleophilic substitution (e.g., with phenyl nucleophile) |

| General Carbohydrate | This compound | Bromo-deoxy carbohydrate | Displacement of bromide with various nucleophiles |

The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multi-step sequences where key building blocks, or intermediates, are assembled. Brominated organic compounds are crucial intermediates in the pharmaceutical industry because the bromine atom can be readily replaced or used to form new carbon-carbon bonds. icl-industrialproducts.com

This compound has been identified as a reagent for synthesizing such pharmaceutical intermediates. For instance, in the synthesis of analogues of Vitamin D₃, bromomethylene fragments serve as important structural components. The ability of the reagent to efficiently introduce a bromomethylene unit or a bromine atom that facilitates further reactions makes it a valuable tool in medicinal chemistry. The chloro-analogue, a Vilsmeier reagent, has been used in the flow synthesis of the API Vildagliptin, demonstrating the industrial relevance of this class of reagents for creating complex drug molecules. beilstein-journals.org

Analytical and Spectroscopic Characterization in Bromomethylene Dimethyliminium Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of (Bromomethylene)dimethyliminium bromide, providing detailed information at the atomic level.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and structure of this compound. The spectra provide unambiguous evidence for the key functional groups within the molecule.

In ¹H NMR, the compound exhibits two characteristic signals. A singlet corresponding to the six equivalent protons of the two N-methyl groups appears downfield, while a singlet for the single proton on the bromomethylene carbon appears further downfield due to the electron-withdrawing effects of the adjacent bromine atom and the positively charged iminium nitrogen.

In ¹³C NMR, three distinct resonances are observed. The carbon atoms of the N-methyl groups give a signal in the aliphatic region. The carbon of the bromomethylene group (CHBr) is observed at a higher chemical shift, and the iminium carbon (C=N⁺) is typically the most deshielded, appearing furthest downfield.

Reported NMR data in deuterium (B1214612) oxide (D₂O) are summarized below.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Data sourced from reference .

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.12 | Singlet | CHBr |

| ¹H | 3.45 | Singlet | N(CH₃)₂ |

| ¹³C | 145.7 | N/A | C=N⁺ |

| ¹³C | 98.3 | N/A | CHBr |

| ¹³C | 42.1 | N/A | N(CH₃)₂ |

While specific in situ NMR studies monitoring the reactions of this compound are not widely detailed, this technique is highly valuable for this class of compounds. The formation of the analogous chloro-Vilsmeier reagent has been studied using NMR to determine the kinetics and mechanism. rsc.org In situ NMR allows researchers to observe the reaction as it happens within the NMR tube, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. nih.gov By tracking the change in concentration of specific species over time, detailed kinetic profiles can be constructed. This approach would be ideal for studying the Vilsmeier-Haack type reactions where this compound acts as the reactive species, enabling the elucidation of reaction mechanisms and the optimization of reaction conditions. organic-chemistry.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

This compound is known to be a crystalline solid. X-ray crystallography is the definitive method for determining the three-dimensional structure of such materials. Although a specific crystal structure for this compound is not found in the searched databases, the technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

Key structural parameters that would be elucidated include:

The precise bond lengths of the C=N double bond and the C-Br bond.

The planarity of the core (CHBr)=N⁺(CH₃)₂ fragment.

The bond angles around the central carbon and nitrogen atoms.

The position of the bromide counter-ion relative to the iminium cation and any intermolecular interactions, such as halogen bonding or other non-covalent forces, in the crystal lattice.

This information is fundamental for understanding the electronic distribution and steric properties of the molecule, which in turn influence its reactivity.

Application of Other Spectroscopic Techniques for Characterization (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the key functional groups present in this compound. The IR spectrum is characterized by several key absorption bands. The most diagnostic feature for an iminium salt is the strong stretching vibration of the carbon-nitrogen double bond (C=N⁺). Other characteristic vibrations include the stretching and bending modes of the C-H bonds in the methyl and methine groups, and the stretching vibration of the carbon-bromine bond. docbrown.info

Table 2: Characteristic Infrared Absorption Bands for this compound Expected ranges are based on typical values for the respective functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (methyl/methine) | 2850 - 3000 | Medium-Strong |

| C=N⁺ Stretch (iminium) | 1640 - 1690 | Strong |

| C-H Bend (methyl) | 1370 - 1470 | Medium-Strong |

| C-Br Stretch | 550 - 750 | Strong |

Comparative Analysis and Future Research Directions for Bromomethylene Dimethyliminium Bromide

Comparative Reactivity and Selectivity with Related Iminium Salts

The reactivity of halomethylene iminium salts is critically influenced by the nature of the halogen atom. The bromide analogue exhibits distinct chemical behavior compared to its more common chlorinated counterpart, offering unique advantages in specific synthetic contexts.

(Bromomethylene)dimethyliminium bromide is structurally analogous to (Chloromethylene)dimethyliminium chloride (the classical Vilsmeier reagent), with the primary difference being the substitution of a chlorine atom with a bromine atom. wikipedia.org This substitution significantly impacts the reagent's electrophilicity and reactivity. The presence of the more polarizable and better leaving group, bromide, generally renders the bromo-derivative more reactive than the chloro-derivative.

This heightened reactivity can be advantageous for reactions with less nucleophilic substrates or when milder reaction conditions are required. However, the increased reactivity of the bromo-reagent may sometimes lead to lower selectivity compared to the chloro-reagent. The choice between the two often depends on a trade-off between the desired reaction rate and the required selectivity for a particular transformation.

Table 1: Comparative Profile of Bromo- vs. Chloro-Iminium Salts

| Feature | This compound | (Chloromethylene)dimethyliminium chloride |

| CAS Number | 24774-61-6 sigmaaldrich.com | 3724-43-4 sigmaaldrich.com |

| Molecular Formula | C₃H₇Br₂N | C₃H₇Cl₂N wikipedia.org |

| Molecular Weight | 216.90 g/mol sigmaaldrich.com | 128.00 g/mol sigmaaldrich.com |

| Melting Point | 148-153 °C sigmaaldrich.com | ~132 °C (decomposes) sigmaaldrich.com |

| Reactivity | Higher electrophilicity and reactivity. | Generally lower reactivity. |

| Leaving Group | Bromide (better leaving group) | Chloride (poorer leaving group) |

| Primary Use | Halogenation, one-carbon homologation. scientificlabs.com | Formylation (Vilsmeier-Haack reaction). wikipedia.orgresearchgate.net |

The enhanced electrophilicity of this compound makes it particularly effective for specific applications where the chloro-analogue is less efficient. For instance, in the halogenation of alcohols, particularly the selective bromination of primary hydroxyl groups in complex molecules like cyclodextrins, the bromo-reagent is highly effective. The reaction proceeds via an SN2 mechanism, where the greater nucleofugality of bromide facilitates the displacement of the hydroxyl group.

Conversely, the greater stability and moderate reactivity of (Chloromethylene)dimethyliminium chloride can offer superior regioselectivity in the formylation of electron-rich aromatic and heteroaromatic systems. researchgate.net The optimization of synthetic utility, therefore, involves a careful selection of the iminium salt based on the substrate's reactivity and the desired chemical outcome. The bromo-variant is often preferred for converting aldehydes to carboxylic acid derivatives in one-carbon homologation reactions. scientificlabs.com

Exploration of Emerging Synthetic Applications and Method Development

Research continues to uncover new applications for this compound beyond its traditional roles. It has been successfully employed in the synthesis of specialized derivatives of materials like cellulose (B213188), such as 6-phenyl-6-deoxy-2,3-di-O-methylcellulose, which has potential uses in pharmaceuticals and material science due to enhanced solubility. scientificlabs.com

A significant area of method development is the in situ generation of the reagent. Traditional synthesis involves reacting N,N-dimethylformamide (DMF) with a brominating agent like elemental bromine, triphenylphosphine (B44618)/bromine, or oxalyl bromide. Developing in situ protocols, where the reagent is formed in the reaction vessel and consumed immediately, improves safety and efficiency by avoiding the isolation and storage of the highly reactive and moisture-sensitive compound. More recent innovations include the photogeneration of Vilsmeier-Haack type reagents from dimethylformamide (DMF) and carbon tetrabromide (CBr4) for the bromination of alcohols, pointing towards novel activation methods. researchgate.net

Considerations for Process Intensification and Scalability in Industrial Synthesis

For industrial applications, the scalability and safety of a process are paramount. The synthesis of this compound involves handling hazardous materials like bromine, which requires stringent safety protocols and controlled reaction conditions, typically low temperatures (0-10 °C), to manage reactivity and maximize yield.

Process intensification efforts focus on moving from batch to continuous flow reactors and utilizing in situ generation methods. The in situ approach is particularly advantageous for industrial-scale synthesis as it allows for better control over the formation of the reagent, minimizes the accumulation of hazardous intermediates, and reduces the volume of hazardous waste. Reaction monitoring, often through spectroscopic methods or simple observation of color changes, is crucial for ensuring reaction completion and product quality. The purification of the final product can be achieved through extraction and recrystallization, with steps like treatment with decolorizing carbon to remove impurities.

Computational Chemistry Approaches to Elucidate Reaction Pathways and Intermediates

Understanding the detailed reaction mechanisms of this compound is key to optimizing its use and discovering new applications. Computational chemistry provides powerful tools for this purpose. arxiv.org Quantum-chemical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways of this electrophilic reagent with various nucleophiles. arxiv.org

These computational studies can:

Identify Intermediates and Transition States: By mapping the potential energy surface (PES), researchers can identify the structures and energies of all relevant intermediates and transition state structures. arxiv.org

Elucidate Reaction Mechanisms: For example, computational models can confirm the SN2 mechanism proposed for the bromination of alcohols and provide detailed insights into the bond-forming and bond-breaking processes.

Predict Reactivity and Selectivity: Theoretical calculations can help rationalize the observed differences in reactivity between the bromo- and chloro-iminium salts and predict how changes in substrate or reaction conditions will affect the outcome.

Guide Experimental Design: By simulating potential reaction pathways, including undesired side reactions, computational approaches can help chemists design experiments that maximize the yield of the desired product. arxiv.org

Automated approaches that explore chemical reaction networks can uncover unexpected pathways and byproducts, providing a more complete picture of the chemical system. arxiv.org

Integration of Green Chemistry Principles in this compound Design and Use

The principles of green chemistry aim to make chemical processes more environmentally benign. youtube.com Several of these principles are highly relevant to the synthesis and application of this compound.

Waste Prevention: The development of in situ generation methods directly addresses this principle by minimizing waste from the isolation and purification of the reagent. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. youtube.com Evaluating the atom economy of different synthetic routes to the iminium salt and its subsequent reactions is crucial for designing greener processes.

Less Hazardous Chemical Synthesis: A key development in this area is the creation of novel synthetic methods for Vilsmeier-type reagents that avoid toxic and corrosive chemicals like phosgene (B1210022), thionyl chloride, or phosphoryl chloride. scirp.org For example, using phthaloyl dichloride with DMF offers a greener route where the byproduct, phthalic anhydride, can be easily recovered and recycled. scirp.org

Catalysis: The ninth principle of green chemistry favors catalytic reagents over stoichiometric ones. youtube.com While the iminium salt is itself a stoichiometric reagent, research into catalytic Vilsmeier-type reactions or developing catalytic systems that can regenerate the active species would represent a significant green advancement.

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure reduces energy consumption. youtube.com Research focused on increasing the reactivity of the iminium salt could allow reactions to proceed under milder, more energy-efficient conditions.

By consciously applying these principles, the chemical community can continue to improve the sustainability profile of syntheses involving this compound. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing (bromomethylene)dimethyliminium bromide, and what factors influence its stability during storage?

- Answer: The compound is synthesized via the reaction of triphenylphosphine (PPh₃) with bromine (Br₂) in dimethylformamide (DMF), forming a Vilsmeier-type reagent. This reagent is generated in situ and acts as a brominating agent . Stability is highly dependent on moisture control; it should be stored under anhydrous conditions at low temperatures (2–8°C) to prevent decomposition. Exposure to humidity can lead to hydrolysis, reducing reactivity .

Q. How can researchers ensure the purity of this compound for use in cyclodextrin functionalization reactions?

- Answer: Purity verification requires analytical techniques such as ¹H/¹³C NMR to confirm the absence of residual DMF or triphenylphosphine oxide byproducts. For large-scale syntheses, column chromatography using silica gel with optimized eluents (e.g., dichloromethane/methanol gradients) effectively separates the target compound from oversilylated or undersilylated cyclodextrin side products . Melting point analysis (148–153°C) can also serve as a preliminary purity indicator .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer: The compound is classified as acutely toxic (Category 4 for skin/oral/inhalation) and causes severe eye/skin irritation. Researchers must use N95 respirators, nitrile gloves, and chemical goggles. Work should be conducted in a fume hood to avoid inhalation. First-aid measures include immediate flushing of affected eyes/skin with water for 15+ minutes and seeking medical attention .

Advanced Research Questions

Q. What mechanistic role does this compound play in the bromination of primary hydroxyl groups in cyclodextrins?

- Answer: The reagent acts as an electrophilic bromine source. In DMF, it forms a reactive complex that selectively targets primary hydroxyl groups due to their higher accessibility and nucleophilicity compared to secondary hydroxyls. The reaction proceeds via an SN2 mechanism, displacing the hydroxyl oxygen with bromide and generating 6-bromo-6-deoxycyclodextrin derivatives . Kinetic studies suggest temperature (40–60°C) and DMF polarity are critical for regioselectivity .

Q. How can contradictory data regarding the reactivity of this compound with secondary alcohols be resolved in experimental design?

- Answer: Contradictions often arise from competing reaction pathways (e.g., steric hindrance in bulky substrates). To resolve discrepancies:

- Perform controlled experiments with model secondary alcohols (e.g., menthol) under varying conditions (solvent, temperature).

- Use ¹H NMR to track proton shifts at reaction sites.

- Compare results with computational models (DFT) to assess steric/electronic effects.

Evidence from cyclodextrin studies confirms primary hydroxyl specificity, but secondary alcohol reactivity may occur in less hindered systems .

Q. What are the optimal conditions for using this compound in the synthesis of glycosyl bromides, and how can side reactions be minimized?

- Answer: For glycosyl bromide synthesis, react the reagent with uronate esters (e.g., methyl 2,3-di-O-benzyl-α-D-glucopyranosiduronate) in DMF at 0–25°C. Key parameters:

- Stoichiometry: 1.2–1.5 equivalents of reagent to avoid overbromination.

- Reaction Monitoring: TLC (hexane/ethyl acetate) or ¹³C NMR to detect bromide formation (δ 90–100 ppm for anomeric carbons).

- Side Reaction Mitigation: Add molecular sieves to absorb moisture and suppress hydrolysis .

Q. How can researchers analyze reaction intermediates when using this compound in multi-step syntheses (e.g., vitamin D analogs)?

- Answer: Advanced characterization techniques include:

- LC-MS: To identify intermediates by mass-to-charge ratio.

- 2D NMR (HSQC, HMBC): For structural elucidation of regioselectivity in complex molecules.

- X-ray Crystallography: To confirm stereochemistry in crystalline intermediates.

For example, in vitamin D₃ analog synthesis, intermediates like the C/D-ring bromomethylene fragment were characterized via ¹H NMR coupling constants and NOE correlations .

Methodological Tables

Table 1: Key Reaction Parameters for Cyclodextrin Bromination

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF (anhydrous) | |

| Temperature | 40–60°C | |

| Reagent Equivalents | 1.0–1.2 per hydroxyl group | |

| Reaction Time | 12–24 hours |

Table 2: Analytical Techniques for Intermediate Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。